molecular formula C8H19NO2S B1444121 4-(Butane-1-sulfonyl)-butylamine CAS No. 1267660-65-0

4-(Butane-1-sulfonyl)-butylamine

Cat. No.: B1444121
CAS No.: 1267660-65-0
M. Wt: 193.31 g/mol
InChI Key: SXAXVIVDXUMGGU-UHFFFAOYSA-N
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Description

4-(Butane-1-sulfonyl)-butylamine is an organic compound that features a sulfonyl group attached to a butylamine chain

Mechanism of Action

Target of Action

Sulfone derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, antiviral, insecticidal, and herbicidal activities . Therefore, it’s plausible that 4-(Butane-1-sulfonyl)-butylamine may interact with a range of biological targets.

Mode of Action

Sulfone derivatives have been reported to interact with their targets, leading to changes in the biological activities of the targets . The specific interactions and resulting changes would depend on the nature of the target and the specific biochemical context.

Biochemical Pathways

Given the broad range of biological activities associated with sulfone derivatives, it’s likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways involved and the nature of the interactions with the compound.

Result of Action

Based on the reported biological activities of sulfone derivatives, it’s plausible that the compound could have a range of effects at the molecular and cellular levels . These effects would depend on the specific targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butane-1-sulfonyl)-butylamine can be achieved through several methods. One common approach involves the reaction of butylamine with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-(Butane-1-sulfonyl)-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Butane-1-sulfonyl)-butylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced reactivity and stability, making it suitable for various applications in research and industry. Its specific functional groups allow for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

4-butylsulfonylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2S/c1-2-3-7-12(10,11)8-5-4-6-9/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAXVIVDXUMGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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